2-(Phenylsulfanyl)cyclopentadecan-1-one
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Overview
Description
2-(Phenylsulfanyl)cyclopentadecan-1-one is an organic compound characterized by a cyclopentadecanone ring substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)cyclopentadecan-1-one typically involves the introduction of the phenylsulfanyl group to the cyclopentadecanone ring. One common method is the reaction of cyclopentadecanone with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenylsulfanyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)cyclopentadecan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentadecanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 2-(Phenylsulfonyl)cyclopentadecan-1-one.
Reduction: 2-(Phenylsulfanyl)cyclopentadecan-1-ol.
Substitution: Various substituted cyclopentadecanones depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfanyl)cyclopentadecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)cyclopentadecan-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)cyclopentadecan-1-one: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(Phenylsulfanyl)cyclopentanone: Similar structure but with a smaller cyclopentanone ring.
2-(Phenylsulfanyl)cyclohexanone: Similar structure but with a cyclohexanone ring.
Uniqueness
2-(Phenylsulfanyl)cyclopentadecan-1-one is unique due to its larger cyclopentadecanone ring, which can influence its chemical reactivity and biological activity. The presence of the phenylsulfanyl group also adds to its distinct properties compared to other similar compounds.
Properties
CAS No. |
104281-52-9 |
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Molecular Formula |
C21H32OS |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-phenylsulfanylcyclopentadecan-1-one |
InChI |
InChI=1S/C21H32OS/c22-20-17-13-8-6-4-2-1-3-5-7-9-14-18-21(20)23-19-15-11-10-12-16-19/h10-12,15-16,21H,1-9,13-14,17-18H2 |
InChI Key |
MRRMENYETMIFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(C(=O)CCCCCC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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